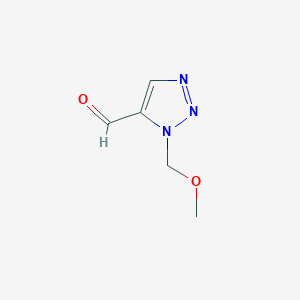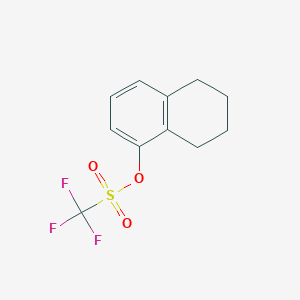
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S. It is known for its unique structure, which includes a tetrahydronaphthalene core and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.
Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a trifluoromethanesulfonate group.
5,6,7,8-Tetrahydronaphthalen-1-yl chloride: This compound has a chloride group as the leaving group, making it less reactive compared to the trifluoromethanesulfonate derivative.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its highly reactive trifluoromethanesulfonate group, which makes it a valuable intermediate in organic synthesis. Its reactivity is higher compared to similar compounds with different leaving groups, such as chlorides or bromides.
Properties
CAS No. |
101533-70-4 |
|---|---|
Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
InChI Key |
NZJDTIFBIVYXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


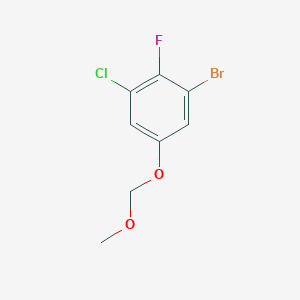
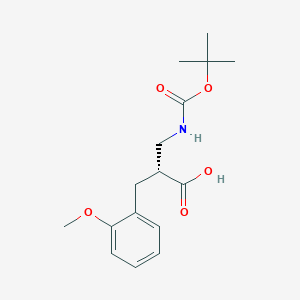


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
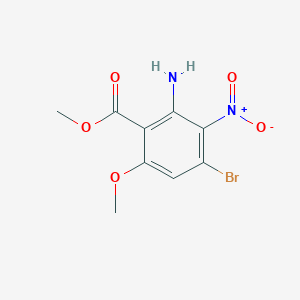
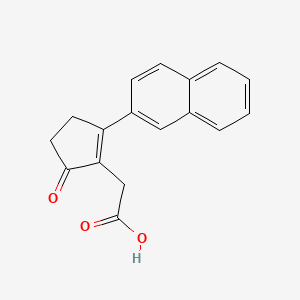
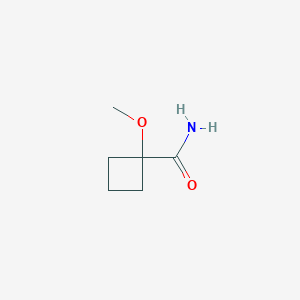
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
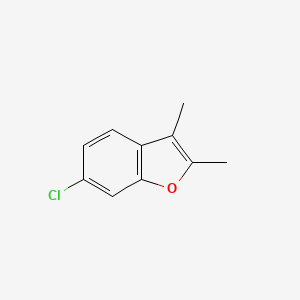


![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
